molecular formula C10H20ClNO2 B13503919 ethyl (3S)-3-amino-3-cyclopentylpropanoate hydrochloride

ethyl (3S)-3-amino-3-cyclopentylpropanoate hydrochloride

Cat. No.: B13503919
M. Wt: 221.72 g/mol
InChI Key: GNQIKAGQADUFLS-FVGYRXGTSA-N
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Description

Ethyl (3S)-3-amino-3-cyclopentylpropanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a cyclopentyl ring, and an ethyl ester group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-3-amino-3-cyclopentylpropanoate hydrochloride typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction of a suitable precursor.

    Introduction of the Amino Group: The amino group is introduced via an amination reaction, where an appropriate amine is reacted with the cyclopentyl precursor.

    Esterification: The final step involves the esterification of the amino-cyclopentyl compound with ethyl alcohol in the presence of an acid catalyst to form the ethyl ester.

    Hydrochloride Salt Formation: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactors to control reaction conditions precisely and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-cyclopentylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl (3S)-3-amino-3-cyclopentylpropanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (3S)-3-amino-3-cyclopentylpropanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopentyl ring provides steric hindrance, affecting the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active amino-cyclopentyl compound, which then exerts its effects on molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopentyl ring and the ethyl ester group differentiates it from other similar compounds, providing unique properties that can be exploited in various applications.

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-cyclopentylpropanoate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)7-9(11)8-5-3-4-6-8;/h8-9H,2-7,11H2,1H3;1H/t9-;/m0./s1

InChI Key

GNQIKAGQADUFLS-FVGYRXGTSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1CCCC1)N.Cl

Canonical SMILES

CCOC(=O)CC(C1CCCC1)N.Cl

Origin of Product

United States

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